molecular formula C20H19N3O2S B2616557 (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903438-87-8

(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2616557
CAS RN: 1903438-87-8
M. Wt: 365.45
InChI Key: RKUCOIHRLWKDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C20H19N3O2S and a molecular weight of 365.45. It belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .


Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

The study of electronic absorption, excitation, and fluorescence properties of compounds structurally related to (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, specifically focusing on 3-amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, offers insights into their spectroscopic behaviors in various solvents. Results suggest that these compounds exhibit dual fluorescence with weak charge transfer separation in both non-polar and polar solvents. Quantum chemistry calculations further elucidate the existence of two rotamers, with the anti-structure stabilized by an intramolecular NH…O hydrogen bond, significantly affecting the energy of the HOMO-1 molecular orbital. This study contributes to a deeper understanding of the interaction between molecular structure and spectroscopic properties, providing a basis for potential applications in materials science and photophysics (Al-Ansari, 2016).

Catalyzed Synthesis of Indolizine Derivatives

Another facet of research involving structurally similar compounds to (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is observed in the FeCl3-catalyzed 1,3-dipolar cycloaddition reaction. The creation of aryl(2-aryl-3-(quinolin-2-yl)indolizin-1-yl)methanones through this method exemplifies the compound's utility in facilitating complex chemical reactions, leading to the formation of indolizine derivatives. This demonstrates the potential of such compounds in synthetic organic chemistry, especially in the development of new heterocyclic compounds with possible pharmaceutical applications (Yavari, Naeimabadi, & Halvagar, 2016).

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-26-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)25-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUCOIHRLWKDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

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